ethyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an ethyl ester group, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a coupling reaction, such as the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Formation of the Amide Bond: The amide bond is formed by reacting the thiazole derivative with an appropriate amine under dehydrating conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond in the prop-2-enamido group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced enamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(2E)-3-(4-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- METHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-[(2E)-3-(3-CHLOROPHENYL)PROP-2-ENAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structural features, such as the position of the chlorophenyl group and the presence of the ethyl ester group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15ClN2O3S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-3-22-15(21)14-10(2)18-16(23-14)19-13(20)8-7-11-5-4-6-12(17)9-11/h4-9H,3H2,1-2H3,(H,18,19,20)/b8-7+ |
InChI Key |
NRIKMYCGGOSEEN-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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